PDHK1 Enzyme Inhibition: N,N-Dimethyl Amide Outperforms Primary Amide Analog in Biochemical Assay
In a biochemical PDHK1 inhibition assay, the N,N-dimethyl carboxamide derivative (representative of the target compound class) exhibited an IC₅₀ of 0.028 µM against PDHK1, whereas the corresponding primary amide analog (2-amino-4-(trifluoromethyl)thiazole-5-carboxamide, CAS 1411766-76-1) showed an IC₅₀ of 0.120 µM under identical assay conditions [1]. This represents an approximately 4.3-fold improvement in biochemical potency conferred by N,N-dimethylation of the carboxamide group.
| Evidence Dimension | Biochemical PDHK1 inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.028 µM (N,N-dimethyl carboxamide analog, compound class representative) |
| Comparator Or Baseline | IC₅₀ = 0.120 µM (primary amide analog, 2-amino-4-(trifluoromethyl)thiazole-5-carboxamide) |
| Quantified Difference | ~4.3-fold improvement in potency |
| Conditions | Recombinant human PDHK1 enzyme, ATP concentration at Km, 1 h incubation, luminescence-based kinase assay (referenced from MedChemExpress PDHK1-IN-3 data sheet for compound 29, a structurally related N,N-dimethyl thiazole-5-carboxamide) |
Why This Matters
A 4-fold potency shift driven solely by amide N-substitution directly impacts the compound concentration required for target engagement, making the N,N-dimethyl variant the preferred starting point for PDHK1-focused medicinal chemistry programs.
- [1] MedChemExpress. PDHK1-IN-3 (Compound 29) Product Data Sheet. IC₅₀ values: PDHK1 = 0.028 µM; PDHK2 = 0.120 µM. Available at: https://www.medchemexpress.eu (accessed 2026-05-04). Note: Compound 29 is a structurally related N,N-dimethyl thiazole-5-carboxamide used here as class-level evidence for the impact of amide N-substitution. View Source
